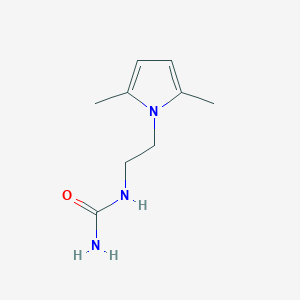

2-(2,5-Dimethyl-1-pyrolyl)ethylurea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)ethylurea |

InChI |

InChI=1S/C9H15N3O/c1-7-3-4-8(2)12(7)6-5-11-9(10)13/h3-4H,5-6H2,1-2H3,(H3,10,11,13) |

InChI Key |

IZULRDYPUJHVID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1CCNC(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2,5 Dimethyl 1 Pyrolyl Ethylurea

Direct Synthesis Approaches to the Core Compound

A primary route for the synthesis of 2-(2,5-Dimethyl-1-pyrolyl)ethylurea involves the direct reaction of a precursor amine with a cyanate (B1221674) salt. This method is contingent on the prior synthesis of the key intermediate, 1-(2-Aminoethyl)-2,5-dimethylpyrrole.

Reaction of 1-(2-Aminoethyl)-2,5-dimethylpyrrole with Potassium Cyanate

The conversion of 1-(2-Aminoethyl)-2,5-dimethylpyrrole to this compound is typically achieved through its reaction with potassium cyanate. This reaction introduces the urea (B33335) functional group onto the ethylamino side chain of the pyrrole (B145914).

The reaction is generally carried out in an aqueous phase. The use of water as a solvent is advantageous due to its ability to dissolve the ionic potassium cyanate and facilitate the reaction with the amine. The specific conditions, such as temperature and reaction time, are optimized to ensure a high yield of the desired urea derivative.

An acidic environment, often established by the addition of an acid like hydrochloric acid, plays a critical role in this synthesis. The acid protonates the cyanate ion to form isocyanic acid in situ, which is the reactive species that readily undergoes nucleophilic attack by the primary amine of 1-(2-Aminoethyl)-2,5-dimethylpyrrole. This acid-catalyzed pathway is essential for the efficient formation of the urea linkage.

Following the reaction, the product, this compound, is typically isolated from the reaction mixture. A common and effective method for purification is recrystallization. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical and is determined by the solubility characteristics of the product and impurities.

Precursor Synthesis: Construction of the Pyrrole Core

The synthesis of the essential precursor, 1-(2-Aminoethyl)-2,5-dimethylpyrrole, is a foundational step. A widely employed and efficient method for constructing the 2,5-dimethylpyrrole ring is the Paal-Knorr synthesis.

Paal-Knorr Synthesis: Condensation of 1,4-Dicarbonyl Compounds with Primary Amines

The Paal-Knorr synthesis is a classic and versatile method for the preparation of pyrroles. wikipedia.org It involves the condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia. wikipedia.orgorganic-chemistry.org

In the context of synthesizing 1-(2-Aminoethyl)-2,5-dimethylpyrrole, the 1,4-dicarbonyl compound used is 2,5-hexanedione. This is reacted with a primary amine, which in this specific synthesis would be ethylenediamine, to yield the desired N-substituted pyrrole. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org Water has also been shown to be a suitable medium for the Paal-Knorr cyclocondensation, offering an environmentally friendly solvent option. researchgate.net The mechanism involves the formation of a hemiaminal intermediate, which then undergoes cyclization and dehydration to form the stable aromatic pyrrole ring. wikipedia.orgnih.gov This method is highly valued for its efficiency and the ability to introduce a variety of substituents onto the pyrrole nitrogen by choosing the appropriate primary amine. alfa-chemistry.com

| Reactants | Product | Synthesis Method | Key Features |

| 2,5-Hexanedione and a primary amine (e.g., ethylenediamine) | N-substituted 2,5-dimethylpyrrole | Paal-Knorr Synthesis | Condensation reaction, typically under neutral or weakly acidic conditions. organic-chemistry.org |

| 1-(2-Aminoethyl)-2,5-dimethylpyrrole and Potassium Cyanate | This compound | Urea Formation | Acid-catalyzed reaction in an aqueous medium. |

Optimization of Reaction Conditions (e.g., Temperature, Time, Acid Catalysis)

The efficiency of the Paal-Knorr synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the nature of the catalyst.

Temperature: The reaction temperature can significantly influence the rate of pyrrole formation. Traditional methods often involve heating the reactants for several hours. wikipedia.org For instance, the synthesis of N-substituted 2,5-dimethylpyrroles is often carried out at elevated temperatures, such as refluxing in a suitable solvent. chemistry-online.com However, recent advancements have shown that microwave-assisted Paal-Knorr reactions can dramatically reduce reaction times to mere minutes, often at room temperature in open flasks. wikipedia.orgresearchgate.net

Time: Reaction times for the Paal-Knorr synthesis can range from several hours under conventional heating to just a few minutes with microwave irradiation. wikipedia.orgresearchgate.net The optimal time is also dependent on the reactivity of the amine and the efficiency of the catalyst used. For example, less basic aromatic amines may require longer reaction times compared to more basic aliphatic amines.

Acid Catalysis: The Paal-Knorr reaction is typically catalyzed by an acid. Protic acids like sulfuric acid or hydrochloric acid, as well as Lewis acids, are commonly employed. wikipedia.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. bohrium.com A variety of catalysts have been explored to improve yields and create milder reaction conditions. These include low-cost and commercially available aluminas, which have shown high efficiency in catalyzing the Paal-Knorr reaction under solvent-free conditions. mdpi.com The Brønsted acidity of these catalysts appears to play a crucial role in promoting the condensation and dehydration steps. mdpi.com

The table below summarizes the effect of different catalysts and conditions on the synthesis of N-substituted 2,5-dimethylpyrroles, providing insights into the optimization of these reactions.

| Catalyst | Amine Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| CATAPAL 200 (Alumina) | 4-Toluidine | Solvent-free | 60 | 45 min | 96 | mdpi.com |

| CATAPAL 200 (Alumina) | Benzylamine | Solvent-free | 60 | 45 min | 97 | mdpi.com |

| CATAPAL 200 (Alumina) | n-Butylamine | Solvent-free | 60 | 45 min | 85 | mdpi.com |

| None | Benzylamine | Water | 100 | 15 min | 96 | researchgate.net |

| None | Aniline (B41778) | Water | 100 | 15 min | 81 | researchgate.net |

Mechanistic Studies of Pyrrole Ring Formation

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. The widely accepted mechanism proposes that the reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. wikipedia.orgresearchgate.net This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to the formation of a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring. wikipedia.orgyoutube.com

An alternative mechanistic pathway involving an enamine intermediate has also been considered. However, studies have shown that the hemiaminal cyclization is the preferred pathway, with the ring-closing step being the rate-determining step of the reaction. bohrium.comorganic-chemistry.org The stereochemical outcome of the reaction with substituted 1,4-diones supports a mechanism where cyclization occurs before the loss of stereochemistry, which is inconsistent with a rapidly formed enamine intermediate. organic-chemistry.org

Alternative Methods for Pyrrole Formation

Advanced Synthetic Approaches to Pyrrole-Urea Scaffolds

The introduction of the urea functionality onto the pyrrole scaffold is the second crucial stage in the synthesis of this compound. Advanced synthetic methods offer versatile and efficient routes to construct this part of the molecule.

Utilization of Isocyanates and Isothiocyanates

A common and direct method for the synthesis of ureas is the reaction of an amine with an isocyanate. rsc.orgnih.govasianpubs.org In the context of synthesizing this compound, this would involve the reaction of 1-(2-aminoethyl)-2,5-dimethylpyrrole with an isocyanate equivalent. A specific example is the use of potassium cyanate (an inorganic isocyanate salt) in an acidic aqueous solution, which reacts with the primary amine to form the desired urea.

The general reaction of a primary amine with an isocyanate to form a substituted urea is a well-established transformation. This method is often high-yielding and proceeds under mild conditions. The use of various isocyanates allows for the introduction of a wide range of substituents on the urea nitrogen.

Carbamate (B1207046) Intermediates in Urea Synthesis

Carbamates can serve as versatile intermediates in the synthesis of ureas. organic-chemistry.orgconicet.gov.argoogle.com An amine can be converted to a carbamate, which can then be reacted with another amine to form an unsymmetrical urea. This approach provides a controlled, stepwise method for constructing the urea linkage. For the synthesis of this compound, one could envision a strategy where a carbamate is formed from either the pyrrole-containing amine or the other nitrogen-containing component of the urea. This carbamate intermediate would then be reacted with the corresponding amine partner to yield the final product. This method can be particularly advantageous when direct reaction with an isocyanate is problematic or to avoid the handling of potentially toxic isocyanates. nih.gov

Multi-Component Reactions for Urea Derivatives

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like urea derivatives in a one-pot process. orientjchem.orgorientjchem.orgrsc.org Several MCRs are known for the synthesis of ureas and related heterocycles. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to develop novel synthetic routes. For instance, a three-component reaction involving a pyrrole-containing component, a source of the carbonyl group (like CO2 or a derivative), and an amine could potentially lead to the desired pyrrole-urea scaffold. nih.gov The development of such MCRs is an active area of research in organic synthesis, aiming to create molecular diversity in an efficient and environmentally friendly manner. orientjchem.org

Green Chemistry Principles in Synthesis

Green chemistry principles are foundational to the development of environmentally benign chemical processes. For the synthesis of this compound, two key metrics are the use of solvent-free conditions and the analysis of atom economy and E-Factor.

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal in green synthesis, as they are often toxic, volatile, and contribute significantly to chemical waste. Solvent-free, or solid-state, reactions offer a compelling alternative.

Research has demonstrated the feasibility of synthesizing various substituted ureas under solvent-free conditions. One established method involves the reaction of amines with isocyanates. For the target compound, this would involve reacting 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethan-1-amine with an appropriate isocyanate. An even greener approach avoids the use of toxic isocyanates altogether. acs.org

A notable solvent-free method is the direct carbonylation of amines with carbon dioxide (CO₂). oup.comrsc.org For instance, the synthesis of disubstituted ureas has been achieved using a basic ionic liquid like 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH) as a catalyst under solvent-free conditions, converting various amines into ureas with high selectivity. rsc.org Another approach uses an oxovanadium(V) catalyst with a silylating reagent, which also acts as the reaction medium, to facilitate urea synthesis from amines and atmospheric CO₂. oup.com These methods, which operate without conventional solvents or dehydrating agents, significantly reduce the environmental footprint of the synthesis. rsc.org

Table 1: Comparison of Solvent Conditions for Urea Synthesis

| Method | Solvent | Reagents | Conditions | Yield | Reference |

| Conventional | Water/Dioxane | Amine, S,S-dimethyl dithiocarbonate, Ammonia | 50-70 °C, 6-24h | Moderate | thieme-connect.com |

| Solvent-Free | None ([Bmim]OH catalyst) | Amine, CO₂ | 140 °C, 4 MPa | Moderate | rsc.org |

| Solvent-Free | None (N,O-bis(trimethylsilyl)acetamide) | Amine, CO₂, NH₄VO₃ catalyst | 120 °C, 3h | High (up to 98%) | oup.com |

Atom Economy and E-Factor Analysis

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the efficiency and environmental impact of a synthetic process.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the product. wikipedia.orgrsc.org

Formula for Atom Economy : % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 wikipedia.org

For the synthesis of this compound from 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethan-1-amine and a reagent like potassium isocyanate, the reaction generates the desired urea. In this pathway, all atoms from the amine and the isocyanate are incorporated into the product, leading to a high theoretical atom economy. In contrast, methods using phosgene (B1210022) substitutes like N,N'-Carbonyldiimidazole (CDI) would have a lower atom economy due to the generation of imidazole (B134444) as a byproduct. nih.gov

The E-Factor , introduced by Roger Sheldon, provides a broader measure of waste by quantifying the total mass of waste produced for every kilogram of product. sheldon.nl

Formula for E-Factor : E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) sheldon.nl

This metric includes not just byproducts but also solvent losses, unreacted reagents, and process aids. sheldon.nl An ideal E-Factor is 0. libretexts.org Processes with high atom economy tend to have lower E-Factors. For example, a solvent-free synthesis would significantly lower the E-Factor by eliminating waste associated with solvent use and disposal. The fine chemical and pharmaceutical industries traditionally have very high E-Factors (25 to >100), making the application of green principles particularly impactful. libretexts.org

Modern Synthetic Techniques

Modern synthetic techniques like microwave-assisted synthesis, flow chemistry, and mechanochemistry offer significant advantages over traditional batch processing, including accelerated reaction times, improved yields, and enhanced safety.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly heat reactions, often leading to dramatic reductions in reaction times and improved yields. organic-chemistry.org

The synthesis of N-monosubstituted ureas has been successfully achieved using microwave assistance. A common procedure involves the reaction of an amine hydrochloride with potassium cyanate in water. thieme-connect.comthieme-connect.com This method, when applied to a wide range of amines, provides the corresponding ureas in high yields and purity within an hour, a significant improvement over conventional heating methods that can take up to 24 hours. thieme-connect.comthieme-connect.com More recently, a rapid (15-minute) microwave-assisted synthesis was developed using ammonium (B1175870) chloride as a promoter in water at 120 °C, which is compatible with a broad scope of substrates. chemistryviews.org Another innovative approach uses a one-pot tandem reaction via a Curtius rearrangement of carboxylic acids in the presence of an amine, achieving the synthesis of unsymmetrical ureas in just 1-5 minutes under microwave irradiation. nih.gov

Table 2: Microwave-Assisted vs. Conventional Synthesis of N-Substituted Ureas

| Substrate (Amine) | Method | Time | Yield | Reference |

| 2-Phenethylamine | Conventional (60 °C) | 6-24 h | Moderate | thieme-connect.com |

| 2-Phenethylamine | Microwave (80 °C) | 1 h | 92% | thieme-connect.com |

| Benzylamine | Conventional (Reflux) | 4 h | 75% | chemistryviews.org |

| Benzylamine | Microwave (120 °C) | 15 min | 98% | chemistryviews.org |

Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. researchgate.netacs.org

The synthesis of unsymmetrical ureas has been effectively demonstrated in continuous-flow systems. One such system uses two sequential microreactors where a tert-butoxycarbonyl (Boc)-protected amine is converted to an isocyanate intermediate, which then reacts with a second amine to form the urea. researchgate.netacs.org This process allows for short reaction times under mild conditions and enables real-time monitoring with in-line analytics like FT-IR spectroscopy. researchgate.net Another approach achieves the synthesis of ureas directly from amines and CO₂, a C1 building block, through a Staudinger/aza-Wittig reaction sequence in a flow setup. vapourtec.comresearchgate.net These continuous processes are highly efficient and minimize the need to handle unstable intermediates, making them safer and more suitable for large-scale production. nih.govresearchgate.net

Mechanochemical Approaches

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state, often in the absence of any solvent. nih.govbeilstein-journals.org This technique is recognized for its green credentials, as it eliminates bulk solvents and can lead to quantitative product formation with minimal waste. nih.gov

The synthesis of ureas via mechanochemical methods has been well-documented. Ball milling can facilitate the reaction between amines and various carbonyl sources. For example, quantitative synthesis of ureas has been achieved by milling amines with isocyanates or their precursors. beilstein-journals.orgresearchgate.net A particularly innovative mechanochemical approach demonstrates the synthesis of urea directly from ammonia-water and CO₂ gas using a zirconia milling jar and balls, which act as a mechanocatalyst under ambient conditions. acs.orgacs.org This method avoids the high temperatures and pressures of the industrial Bosch-Meiser process and highlights the potential of mechanochemistry to unlock novel, energy-efficient reaction pathways. acs.org

Chemical Reactivity, Derivatization, and Analog Design

Reactions Involving the Urea (B33335) Moiety

The urea group is a key functional component, influencing the molecule's ability to form derivatives and participate in non-covalent interactions.

Formation of N'-Substituted Urea Derivatives

The urea functional group provides a site for the synthesis of N'-substituted derivatives. This can be achieved through reactions that target the terminal nitrogen of the urea moiety. For instance, condensation reactions with various electrophilic reagents can lead to the formation of a wide array of derivatives with modified properties.

Hydrogen Bonding Interactions of the Urea Group

The urea group, with its carbonyl oxygen and N-H groups, is a potent participant in hydrogen bonding. These interactions are crucial in the formation of supramolecular assemblies. nih.gov The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual nature allows for the formation of dimeric structures and larger aggregates through intermolecular hydrogen bonds. nih.gov In the solid state, these interactions can lead to well-defined crystal packing arrangements. nih.gov The ability to form these hydrogen-bonded networks is a key consideration in the design of analogs with specific self-assembling properties.

Reactions Involving the Pyrrole (B145914) Ring

The 2,5-dimethylpyrrole ring is an electron-rich aromatic system, making it susceptible to a variety of chemical modifications. nih.gov

Electrophilic Aromatic Substitution on Pyrrole (e.g., Formylation)

The pyrrole ring readily undergoes electrophilic aromatic substitution reactions due to its electron-rich nature. onlineorganicchemistrytutor.compearson.com This reactivity is enhanced by the electron-donating effect of the nitrogen atom's lone pair of electrons, which are delocalized into the aromatic system. libretexts.org Electrophilic attack typically occurs at the C2 or C5 positions (the α-positions), as the resulting carbocation intermediate is better stabilized by resonance compared to attack at the C3 or C4 positions (the β-positions). pearson.comquora.com

A classic example of this reactivity is the Vilsmeier-Haack reaction, which is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.comwikipedia.org The Vilsmeier reagent acts as the electrophile, attacking the pyrrole ring to introduce a formyl group (-CHO). chemtube3d.com Given that the 2 and 5 positions of the pyrrole ring in the parent compound are already substituted with methyl groups, electrophilic substitution would be directed to the available 3 or 4 positions.

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |

| Halogenation | Br₂, Cl₂ | Halo-substituted derivative |

| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivative |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-substituted derivative |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | Alkyl-substituted derivative |

Nucleophilic Additions to Pyrrole Derivatives

While the pyrrole ring itself is electron-rich and thus generally unreactive towards nucleophiles, the introduction of electron-withdrawing groups can activate the ring for nucleophilic attack. Furthermore, the conversion of the pyrrole nitrogen into a phosphonium (B103445) salt can facilitate nucleophilic substitution reactions, providing a pathway to C-OR, C-S, C-N, and C-C bond formation. acs.org

Functionalization of Pyrrole Substituents (e.g., Alkyl Chains)

The existing substituents on the pyrrole ring, namely the methyl groups at positions 2 and 5 and the ethylurea (B42620) chain at position 1, offer further opportunities for chemical modification. The alkyl chains can potentially be functionalized through various synthetic methods, allowing for the introduction of new chemical entities without altering the core pyrrole structure. This approach can be used to modulate the physicochemical properties of the molecule.

Synthesis of Related Pyrrole-Urea Conjugates

The conjugation of pyrrole-urea scaffolds with other heterocyclic systems has led to the development of compounds with unique properties. These synthetic strategies often involve multi-component reactions or the linkage of pre-functionalized molecular fragments.

The pyrrolo[2,3-d]pyrimidine core is a significant pharmacophore, and its synthesis has been a subject of considerable research. nih.govnih.gov In the quest for novel analogs, thieno[2,3-d]pyrimidines have been explored as bioisosteres of pyrrolo[2,3-d]pyrimidines. nih.gov This bioisosteric replacement is a key strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties.

A highly efficient and environmentally friendly approach for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives involves a one-pot, three-component reaction. scielo.org.mx This method utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives as reactants. scielo.org.mx The reaction proceeds in ethanol (B145695) at 50°C, catalyzed by a small amount (5 mol%) of tetra-n-butylammonium bromide (TBAB), yielding the desired products in high yields ranging from 73% to 95%. scielo.org.mx The proposed mechanism begins with a Knoevenagel condensation between the arylglyoxal and 6-amino-1,3-dimethyluracil, followed by an intermolecular condensation with the barbituric acid derivative. scielo.org.mx

Table 1: Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives via Three-Component Reaction scielo.org.mx Users can sort and filter the data by clicking on the table headers.

| Product | Arylglyoxal Reactant | Barbituric Acid Derivative | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| 4a | Phenyglyoxal | Barbituric acid | 95 | 65 |

| 4b | 4-Methylphenyglyoxal | Barbituric acid | 92 | 60 |

| 4c | 4-Methoxyphenyglyoxal | Barbituric acid | 90 | 70 |

| 4d | 4-Chlorophenyglyoxal | Barbituric acid | 94 | 65 |

| 4e | Phenyglyoxal | 1,3-Dimethylbarbituric acid | 88 | 75 |

| 4f | 4-Methylphenyglyoxal | 1,3-Dimethylbarbituric acid | 85 | 70 |

| 4g | 4-Methoxyphenyglyoxal | 1,3-Dimethylbarbituric acid | 82 | 80 |

| 4h | 4-Chlorophenyglyoxal | 1,3-Dimethylbarbituric acid | 87 | 75 |

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and its combination with a urea moiety has produced a class of compounds with a wide spectrum of biological activities. nih.govmdpi.comresearchgate.net These pyrazolyl-urea derivatives, where the urea function is directly attached to the pyrazole ring, have attracted significant research interest. nih.govmdpi.comresearchgate.net

Synthetic strategies have been developed to create diverse pyrazolyl-urea derivatives. For instance, a series of 1,3-disubstituted ureas containing a 1,3,5-disubstituted pyrazole fragment and an adamantyl group were synthesized and identified as potential soluble epoxide hydrolase (sEH) inhibitors. mdpi.com In another study, a series of dual inhibitors of cyclooxygenase-2 (COX-2) and sEH were designed. acs.org The research found that the optimal structure for inhibitory potency involved linking a 1,5-diarylpyrazole group and the urea function with a three-methylene chain, which likely prevents steric repulsion. researchgate.netacs.org This highlights the critical role of the linker in defining the compound's interaction with its biological targets.

Table 2: Examples of Pyrazolyl-Urea Scaffolds This table provides an overview of researched pyrazolyl-urea structures.

| Scaffold Type | Key Structural Features | Linker | Target(s) |

|---|---|---|---|

| Adamantyl-Pyrazolyl-Urea | 1,3,5-trisubstituted pyrazole, adamantyl group | Direct | sEH mdpi.com |

| Diarylpyrazole-Urea | 1,5-diarylpyrazole | Three-methylene chain | COX-2, sEH acs.org |

| General Pyrazolyl-Urea | Urea linked to various positions of the pyrazole ring | Variable | Various kinases (Src, p38-MAPK, TrKa) nih.govmdpi.comresearchgate.net |

The 2,5-dimethylpyrrole moiety is a versatile building block for constructing more complex hybrid molecules. A foundational method for its synthesis is the Paal-Knorr reaction, which involves the condensation of acetonylacetone with ammonium (B1175870) carbonate. orgsyn.org

A more contemporary, sustainable approach involves a one-pot, two-step process starting from 2,5-dimethylfuran. mdpi.com The first step is an acid-catalyzed ring-opening to yield 2,5-hexanedione. In the second step, this intermediate undergoes a Paal-Knorr reaction with various primary amines to produce a range of N-substituted 2,5-dimethylpyrrole derivatives with water as the only co-product. mdpi.com This method has been used to synthesize compounds such as 1-hexyl-2,5-dimethyl-1H-pyrrole and 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol in excellent yields. mdpi.com The 2,5-dimethylpyrrole group has also been employed as a protecting group for amines in the synthesis of other important building blocks, such as 2-amino-5-chlorothiophenes. epa.gov

Table 3: Synthesis of 2,5-Dimethylpyrrole Derivatives via Paal-Knorr Reaction mdpi.com Users can sort and filter the data by clicking on the table headers.

| Primary Amine Reactant | Resulting Pyrrole Compound | Yield (%) |

|---|---|---|

| Serinol | 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol | 96 |

| Methylamine | 1,2,5-Trimethylpyrrole | 86.9 |

| Hexanamine | 1-hexyl-2,5-dimethyl-1H-pyrrole | 73 |

| Benzylamine | 1-benzyl-2,5-dimethyl-1H-pyrrole | 85 |

| Cysteamine | 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethan-1-thiol | 90 |

| Cystamine | 1,1'-(disulfanediylbis(ethane-2,1-diyl))bis(2,5-dimethyl-1H-pyrrole) | 92 |

Stereochemical Considerations in Synthesis

The introduction of chirality into pyrrole-urea structures adds a layer of complexity and potential for stereospecific interactions. The synthesis of such molecules requires precise control over stereochemistry to isolate specific enantiomers or diastereomers.

Obtaining enantiomerically pure compounds is crucial, particularly in pharmaceutical applications. nih.gov Both chemical and enzymatic methods are employed to achieve this. nih.gov Enzymatic kinetic resolution, often using lipases, is a powerful technique that leverages the inherent stereoselectivity of enzymes. nih.gov

In chemical synthesis, chiral auxiliaries or catalysts are used to guide the formation of a desired enantiomer. An example can be seen in the synthesis of inherently chiral resorcin researchgate.netarenes, where the chirality of the amines used in a Mannich reaction dictates the formation of specific enantiomers. researchgate.net In some cases, the enantiomeric excess can be improved by adjusting reaction conditions, such as lowering the temperature. researchgate.net Following synthesis, purification techniques like recrystallization are often effective in isolating the pure enantiomer (>98% ee). researchgate.net These principles of asymmetric synthesis and purification are directly applicable to the creation of chiral pyrrole-urea analogs. rsc.org

When a molecule contains multiple stereocenters, diastereomers can be formed. Controlling the synthesis to favor a specific diastereomer is a significant challenge in organic chemistry. This control is often achieved by using a chiral substrate or reagent that influences the stereochemical outcome of a subsequent reaction.

A clear example of this is the synthesis of diastereomeric macrocycles by introducing a chiral (S)-(–)-1-phenylethyl-urea functionality onto an already chiral resorcin researchgate.netarene scaffold. researchgate.net The reaction between the single enantiomer of the urea precursor and the chiral macrocycle results in the formation of a pair of diastereomers, which can be separated and characterized. researchgate.net This strategy of reacting a chiral building block with a complex chiral molecule to control the formation of specific diastereomers is a key technique in the construction of intricate, multi-chiral structures.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy

Vibrational spectroscopy is a important tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be observed, offering a molecular fingerprint of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy of N-substituted 2,5-dimethylpyrroles reveals characteristic absorption bands that confirm the presence of key functional groups. For the broader class of 2,5-dimethyl-1H-pyrrole derivatives, the IR spectrum typically shows significant peaks corresponding to C-H, C-N, and C=C bond vibrations. The NIST WebBook provides a reference spectrum for the parent compound, 2,5-dimethyl-1H-pyrrole, which serves as a foundational guide for interpreting the spectra of its derivatives. nist.govnist.govchemicalbook.com In related structures, the presence of a C=O group from a urea (B33335) moiety would be expected to show a strong absorption band in the region of 1630-1680 cm⁻¹. Furthermore, the N-H stretching vibrations of the urea group would typically appear as one or two bands in the range of 3100-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in defining the hydrogen framework of a molecule. For compounds containing the 2,5-dimethylpyrrole moiety, distinct signals are observed for the methyl and pyrrole (B145914) ring protons. In the ¹H NMR spectrum of 2,5-dimethyl-1H-pyrrole, the methyl protons typically appear as a singlet, while the protons on the pyrrole ring produce their own characteristic signals. chemicalbook.comchemicalbook.com For 2-(2,5-Dimethyl-1-pyrolyl)ethylurea, the ethyl group would introduce additional multiplets, and the urea protons would be expected to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a comprehensive analysis of the carbon framework. For 2,5-dimethylpyrrole derivatives, the signals for the methyl carbons and the pyrrole ring carbons appear at characteristic chemical shifts. spectrabase.comspectrabase.com The addition of the ethylurea (B42620) side chain in this compound would result in additional signals corresponding to the ethyl carbons and the carbonyl carbon of the urea group. The latter would be expected to appear significantly downfield, typically in the range of 155-165 ppm.

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms. COSY spectra reveal correlations between coupled protons, allowing for the tracing of proton networks within the molecule. HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms, providing unambiguous C-H bond assignments. These advanced techniques would be crucial in definitively assigning the proton and carbon signals of the ethyl chain and confirming its attachment to the pyrrole nitrogen and the urea group in this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The mass spectrum of 2,5-dimethyl-1H-pyrrole shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its full molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information, revealing characteristic fragments corresponding to the 2,5-dimethylpyrrole ring and the ethylurea side chain.

Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data specifically for this compound was found. Therefore, an analysis of its molecular weight and fragmentation behavior cannot be provided.

X-ray Crystallography

There is no evidence of single-crystal X-ray diffraction studies having been performed on this compound. Consequently, information regarding its solid-state molecular structure, conformation, and intermolecular interactions is not available.

Due to the absence of specific data for the requested compound, the generation of an article with the required detailed research findings is not possible at this time.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are instrumental in understanding the intrinsic features of 2-(2,5-Dimethyl-1-pyrolyl)ethylurea.

Ab Initio Methods for Equilibrium Conformation Analysis

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium conformation. For this compound, these calculations would involve solving the electronic Schrödinger equation to map out the potential energy surface of the molecule. By identifying the minima on this surface, the various stable conformers can be characterized. The relative energies of these conformers indicate their population distribution at thermal equilibrium. Such studies are critical for understanding how the molecule's shape influences its physical and chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. researchgate.net For this compound, DFT calculations can predict a variety of electronic properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net These properties are key to understanding the molecule's reactivity. For instance, the MEP can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and its electronic excitation properties. researchgate.net

| Predicted Electronic Property | Significance for this compound |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting interaction sites. |

This table illustrates the type of data generated from DFT calculations and its significance.

Computational Studies on Hydrogen Bonding and Receptor Interactions

The urea (B33335) and pyrrole (B145914) moieties in this compound provide sites for hydrogen bonding, which can be critical for its interaction with biological receptors. Computational methods, particularly DFT, can be used to model these hydrogen bonding interactions. By calculating the geometry and energy of hydrogen bonds between the molecule and a model of a receptor active site, the strength and nature of these interactions can be quantified. This information is vital for understanding the initial recognition events that may lead to a biological response.

Molecular Modeling and Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

Conformational Analysis and Energy Landscapes

Building upon the equilibrium conformations identified by quantum chemical methods, a more extensive conformational analysis can be performed using molecular mechanics force fields. This approach allows for the exploration of a wider range of molecular shapes and the construction of a detailed energy landscape. This landscape maps the potential energy of the molecule as a function of its conformational degrees of freedom, such as rotatable bonds. Identifying the low-energy regions on this landscape helps to understand the flexibility of the molecule and the transitions between different conformational states, which can be crucial for its function.

Ligand-Target Interactions (e.g., Protein Binding Mechanisms for related compounds)

To understand the potential biological activity of this compound, it is essential to study its interactions with biological macromolecules, such as proteins. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. For related pyrrole-containing compounds, docking studies have been instrumental in elucidating their binding modes within the active sites of various proteins. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding pose and the dynamic behavior of the ligand-protein complex over time. MD simulations provide a detailed view of the conformational changes that may occur upon ligand binding and can be used to calculate the binding free energy, a measure of the affinity of the ligand for the target. For instance, studies on similar heterocyclic compounds have used MD simulations to analyze the stability of ligand interactions with key amino acid residues in a protein's binding site. nih.gov

| Interaction Type | Potential Role in Binding of this compound |

| Hydrogen Bonding | The urea group can act as a hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | The dimethyl-pyrrole ring can engage in hydrophobic interactions. |

| π-Stacking | The aromatic pyrrole ring can participate in π-stacking with aromatic amino acid residues. |

| van der Waals Forces | General attractive forces contributing to the overall binding affinity. |

This table illustrates the potential non-covalent interactions that could be identified through molecular modeling of this compound with a biological target.

In studies of related compounds, specific protein targets have been identified. For example, some pyrrole derivatives have been predicted to show affinity for targets such as urokinase plasminogen activator and various bromodomain-containing proteins. researchgate.net The insights gained from such studies on related molecules can guide the selection of potential biological targets for this compound in future experimental investigations.

Prediction of Spectroscopic Properties

The characterization of a new chemical entity heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and interpreting these spectra. ruc.dkivanmr.com By calculating the electronic structure of a molecule, DFT can accurately predict spectroscopic parameters, which aids in structural elucidation and confirmation. ruc.dkresearchgate.net

For a molecule like this compound, DFT calculations would be employed to predict its ¹H and ¹³C NMR chemical shifts and its IR absorption frequencies. The process involves optimizing the molecule's three-dimensional geometry and then performing calculations using a specific functional, such as B3LYP, and a suitable basis set (e.g., 6-31G* or 6-311+G(2d,p)). ruc.dkhilarispublisher.comnih.gov The calculated NMR shielding tensors are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), though comparing calculated values directly is often preferred to avoid errors from referencing. ruc.dk

These predicted spectra can be compared with experimental data to confirm the synthesized structure. For instance, in related pyrrole derivatives, DFT has been successfully used to differentiate between isomers and confirm structural assignments made through 1D and 2D NMR analysis. researchgate.net The accuracy of these predictions is crucial, with mean average errors for ¹³C NMR chemical shifts being a key metric for validating the chosen computational method. ruc.dk

The predicted IR spectrum would show characteristic absorption bands for the functional groups present in this compound. Key vibrations would include the N-H stretching of the urea group, the C=O stretching of the urea carbonyl, and various C-H and C-N stretching and bending modes associated with the dimethylpyrrole ring and the ethyl linker. For similar urea derivatives, the carbonyl (C=O) signal is a distinct feature observed between 153.5 and 157.5 ppm in ¹³C-NMR spectra and between 1626 and 1648 cm⁻¹ in IR spectra. mdpi.com The N-H group of the pyrrole ring would also present a characteristic signal in the ¹H-NMR spectrum. mdpi.com

Below is a hypothetical table illustrating the type of data that would be generated from a DFT-based prediction of the ¹³C NMR chemical shifts for this compound, based on methodologies applied to analogous structures.

| Atom in this compound | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyrrole C2, C5 (quaternary) | 128 - 135 |

| Pyrrole C3, C4 | 105 - 115 |

| Pyrrole CH₃ | 10 - 15 |

| N-CH₂ (ethyl) | 40 - 45 |

| CH₂-N (ethyl) | 38 - 43 |

| Urea C=O | 155 - 160 |

Note: The data in this table is hypothetical and serves to illustrate the output of computational predictions based on values for similar chemical structures. Actual values would be determined by specific DFT calculations.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.gov These studies aim to identify the key chemical features (pharmacophores) responsible for a compound's effects, guiding the design of more potent and selective derivatives. mdpi.com For a novel compound like this compound, SAR modeling would be a crucial step in exploring its therapeutic potential.

SAR analyses of related pyrrole and urea compounds have revealed important insights. For example, in a series of pyrrole-based inhibitors of Aurora A kinase (AURKA) and the epidermal growth factor receptor (EGFR), the presence of halogen atoms on an aniline (B41778) moiety was found to be critical for dual inhibitory activity. nih.gov Similarly, for urea derivatives designed as antimalarials, lipophilicity was identified as a key driver for improved activity. nih.gov

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a quantitative framework for SAR studies. nih.gov These techniques involve building a mathematical model that correlates variations in the chemical structure of a series of compounds with their measured biological activity.

A typical 3D-QSAR study on derivatives of this compound would begin with the generation of a dataset of analogous compounds with varying substituents on the pyrrole ring or urea moiety. The biological activity of these compounds against a specific target would be determined experimentally. Computationally, the three-dimensional structures of these molecules would be aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) would be calculated.

Statistical methods, such as Partial Least Squares (PLS), are then used to create a model that links these descriptors to biological activity. The predictive power of the resulting QSAR model is rigorously validated using both internal and external sets of compounds. nih.gov For instance, a 3D-QSAR model for urea derivatives inhibiting the mPGES-1 enzyme showed high predictive ability with a Q² value of 0.775 and a Pearson-r of 0.912. nih.gov

The results of a 3D-QSAR analysis are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity.

Below is an example of a data table that would be used to build a QSAR model for derivatives of this compound, illustrating the correlation between structural descriptors and biological activity.

| Compound Derivative | Substituent (R) | Molecular Lipophilicity (logP) | Biological Activity (IC₅₀, µM) |

| 1 (Parent) | -H | 1.5 | 10.2 |

| 2 | 4-Chloro | 2.2 | 5.8 |

| 3 | 4-Methoxy | 1.3 | 9.1 |

| 4 | 4-Nitro | 1.4 | 12.5 |

| 5 | 3,4-Dichloro | 2.9 | 2.3 |

Note: This table presents hypothetical data for illustrative purposes. IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These computational models provide invaluable predictive power, allowing for the prioritization of synthetic targets and reducing the time and resources required in the discovery of new therapeutic agents. mdpi.comnih.gov

Role as Building Blocks in Organic Synthesis

The pyrrole ring and the urea moiety are both well-established pharmacophores and reactive intermediates. The presence of both within a single molecule makes this compound a valuable building block for constructing more elaborate molecular architectures.

Precursors for Complex Heterocyclic Systems

Substituted pyrroles are foundational components in the synthesis of a wide array of more complex heterocyclic systems. acgpubs.org They are recognized as crucial structural motifs in bioactive molecules, including porphyrins, co-enzymes, and alkaloids. acgpubs.org The pyrrole ring within this compound can serve as a diene in cycloaddition reactions or undergo electrophilic substitution to introduce further complexity. Dihydro-derivatives of pyrroles, known as pyrrolines, are also appealing intermediates for accessing pyrrolidines via reduction or for preparing more complex heterocycles. nih.gov

Furthermore, the urea functional group can participate in cyclocondensation reactions. For instance, reactions of urea derivatives with dicarbonyl compounds can lead to the formation of new heterocyclic rings, demonstrating the potential of the ethylurea (B42620) portion of the molecule to act as a synthon for diverse heterocyclic frameworks. acgpubs.org

Synthesis of Pharmaceutically Relevant Scaffolds

Both the pyrrole and urea functionalities are prominent in medicinal chemistry and drug design. nih.govresearchgate.net The urea group is a key structural element in numerous clinically approved drugs, valued for its ability to form strong and directional hydrogen bonds with biological targets such as enzymes and receptors. nih.govnih.gov This hydrogen-bonding capability is crucial for drug-target interactions and is leveraged in the development of anticancer, anti-HIV, antibacterial, and anticonvulsive agents. nih.govhilarispublisher.com

The pyrrole ring is also a privileged scaffold found in many natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties. nih.gov The combination of these two motifs in this compound creates a scaffold with significant potential for the development of novel therapeutic agents. The 2,5-dimethyl substitution on the pyrrole ring can influence the molecule's electronic properties and steric profile, which can be fine-tuned in derivative syntheses to optimize interactions with specific biological targets.

Development of Agrochemical Intermediates

The structural components of this compound are also relevant in the field of agrochemicals. Many commercial pesticides incorporate a pyrrole ring, including the fungicide fludioxonil and the insecticide/acaricide chlorfenapyr. nih.gov This highlights the utility of the pyrrole core in developing agents for crop protection.

Similarly, urea derivatives have extensive applications as agrochemicals, particularly as herbicides. hilarispublisher.comresearchgate.net The ability of the urea functional group to inhibit key biological processes is a central feature of its use in this sector. researchgate.net Consequently, this compound serves as a potential intermediate for the synthesis of new agrochemicals, combining two moieties with proven bioactivity in an agricultural context.

Materials Science Applications

In materials science, the primary application for pyrrolyl-urea compounds lies in the field of supramolecular chemistry, specifically in the design of materials for anion recognition and sensing.

Anion Recognition and Sensing Materials

Neutral anion receptors are synthetic molecules designed to bind selectively with specific anions. This interaction is typically driven by non-covalent forces, most importantly hydrogen bonding. The this compound structure is well-suited for this purpose as it contains multiple hydrogen bond donor sites: the N-H proton of the pyrrole ring and the two N-H protons of the urea group. nih.govresearchgate.netmdpi.com

The combination of pyrrole and urea subunits in a single molecule can lead to effective and selective anion binding. acs.org Pyrrolyl-substituted ureas are widely utilized in the construction of anionic sensors. researchgate.net The binding event between the receptor molecule and an anion can be designed to produce a detectable signal, such as a change in color or fluorescence, allowing the molecule to function as a sensor. nih.gov

Design Principles of Pyrrolyl-Urea Anion Receptors

The design of effective anion receptors based on the pyrrolyl-urea scaffold is guided by several key principles aimed at optimizing the strength and selectivity of the host-guest interaction. These principles focus on the strategic arrangement and properties of the hydrogen-bonding groups. researchgate.net

Table 1: Key Design Principles for Pyrrolyl-Urea Anion Receptors

| Design Principle | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bond Donors | Utilization of polarized N-H groups that can form strong hydrogen bonds with anions. | The molecule features three N-H donors: one from the pyrrole ring and two from the urea group. researchgate.netrsc.org |

| Bifurcated Binding | The two N-H groups of the urea moiety can bind simultaneously to a single anion, creating a chelating effect that enhances binding affinity. | The urea group provides a pre-organized site for bidentate chelation of anions like carboxylates or halides. researchgate.netrsc.org |

| Receptor Pre-organization | The receptor's conformation should ideally create a pre-formed cavity that matches the size and shape of the target anion, minimizing the entropic penalty of binding. | The ethyl linker provides rotational flexibility, which can allow the molecule to adopt a conformation suitable for binding, though it offers less pre-organization than a rigid linker. nih.gov |

| Acidity Tuning | The strength of the hydrogen bonds can be modulated by altering the acidity of the N-H protons. Electron-withdrawing groups increase acidity and binding strength. | The 2,5-dimethyl groups on the pyrrole ring are electron-donating, which slightly reduces the acidity of the pyrrole N-H compared to an unsubstituted pyrrole. |

| Signal Transduction | The receptor should be coupled to a signaling unit (a chromophore or fluorophore) so that anion binding produces a measurable optical or electrochemical response. | While the base molecule lacks a dedicated signaling unit, it can be functionalized to incorporate one for sensing applications. nih.govresearchgate.net |

Conclusion and Future Perspectives

Summary of Current Academic Research Achievements on 2-(2,5-Dimethyl-1-pyrolyl)ethylurea

Direct academic research on This compound is sparse. However, the broader class of pyrrole-urea compounds has garnered interest in several fields. Amide- and urea-functionalized pyrroles have been recognized for their capacity to act as neutral anion receptors. researchgate.net This is attributed to the hydrogen-bonding capabilities of the urea (B33335) group, which can be modulated by the electronic properties of the pyrrole (B145914) ring.

In the realm of materials science, related structures such as diketopyrrolopyrrole derivatives incorporating urea units have been synthesized and studied for their self-assembly and charge transport properties. nih.gov These studies highlight how the interplay of hydrogen bonding from the urea motif and π-π stacking of the pyrrole core can dictate material morphology and electronic function. nih.gov

The 2,5-dimethylpyrrole moiety itself is a common structural element in synthetic chemistry, often employed as a protecting group for primary amines due to its stability towards strong bases and nucleophiles. nih.gov Microwave-assisted methods have been developed to facilitate both the protection and deprotection steps, underscoring the utility of this functional group in complex syntheses. nih.gov

Identification of Unexplored Research Avenues

Given the lack of specific studies, numerous research avenues for This compound remain unexplored. A primary area of investigation would be the systematic evaluation of its biological activity. Pyrrole and urea derivatives are prevalent in medicinal chemistry, exhibiting a wide range of pharmacological effects. mdpi.comnih.govnih.gov For instance, pyrazolyl-ureas have been extensively investigated as kinase inhibitors and anti-inflammatory agents. nih.gov A thorough screening of This compound for similar activities, including antibacterial, antifungal, antiviral, and anticancer properties, could yield significant findings. mdpi.comnih.govnih.gov

Another unexplored area is its potential application in supramolecular chemistry beyond simple anion recognition. The combination of a hydrogen-bond donor-acceptor unit (urea) and a π-rich aromatic system (pyrrole) makes it a candidate for the construction of more complex, self-assembling systems such as gels, liquid crystals, or responsive materials.

Furthermore, its utility as a ligand in coordination chemistry has not been investigated. The nitrogen atoms of the pyrrole ring and the oxygen of the urea could potentially coordinate with metal ions, leading to the formation of novel organometallic complexes with interesting catalytic or material properties.

Potential for Novel Derivatizations and Their Academic Significance

The structure of This compound is amenable to a wide range of derivatizations, each with academic significance.

Table 1: Potential Derivatization Strategies for this compound

| Position of Derivatization | Potential Reagents/Reactions | Academic Significance |

| Pyrrole Ring (Positions 3 and 4) | Electrophilic substitution reactions (e.g., nitration, halogenation, acylation) | Modulation of electronic properties, introduction of new functional groups for further reactions or to tune biological activity. mdpi.com |

| Urea Moiety (Terminal Nitrogen) | Reaction with various isocyanates or amines | Generation of a library of related ureas to establish structure-activity relationships (SAR) in biological screening. nih.gov |

| Ethyl Linker | Variation of the linker length and composition | Studying the impact of spatial orientation and flexibility on anion binding or receptor interaction. |

| Pyrrole Nitrogen | Not directly applicable as it is already substituted | N/A |

The synthesis of such derivatives would be academically significant for several reasons. It would allow for a systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry. nih.gov By modifying the substituents on the pyrrole ring or the urea group, researchers could fine-tune the compound's properties, such as its binding affinity for a biological target or its self-assembly behavior. These studies could lead to the development of lead compounds for new drugs or more efficient components for functional materials. mdpi.comnih.gov

Future Directions in Computational and Theoretical Studies

Computational chemistry offers a powerful toolset for exploring the properties of This compound and guiding experimental work. Future computational studies could focus on several key areas.

Table 2: Proposed Computational Studies for this compound

| Type of Study | Computational Method | Objective |

| Conformational Analysis | Density Functional Theory (DFT), Molecular Dynamics (MD) | To determine the stable conformations of the molecule and the rotational barriers around the single bonds, which influence its interaction with other molecules. nih.gov |

| Electronic Properties | DFT | To calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and dipole moment, which are crucial for understanding its reactivity and intermolecular interactions. nih.govresearchgate.net |

| Anion Binding | DFT, Quantum Theory of Atoms in Molecules (QTAIM) | To model the interaction with various anions and quantify the strength and nature of the hydrogen bonds involved in complex formation. researchgate.net |

| Docking Studies | Molecular Docking | To predict the binding modes and affinities of the compound and its derivatives with various biological targets, such as protein kinases or enzymes, to guide the design of new bioactive molecules. nih.gov |

These theoretical investigations would provide valuable insights into the fundamental properties of This compound , helping to rationalize experimental observations and predict the outcomes of future experiments. This synergy between computational and experimental work is essential for the efficient development of new chemical entities.

Outlook for New Academic Applications and Material Science Innovations

The unique combination of a pyrrole ring and a urea moiety in This compound opens up possibilities for novel applications in academia and material science.

In materials science, the self-assembly properties of this molecule could be harnessed to create new "smart" materials. For example, polymers incorporating this moiety could exhibit stimuli-responsive behavior, changing their properties in response to the presence of specific anions. This could lead to the development of new sensors or drug delivery systems. The charge transport properties observed in related diketopyrrolopyrrole-urea compounds also suggest potential applications in organic electronics, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). nih.gov

From a broader academic perspective, This compound and its derivatives could serve as model systems for studying fundamental chemical principles, such as the interplay of hydrogen bonding and π-stacking, or the mechanisms of anion recognition. As a relatively simple and synthetically accessible molecule, it provides a platform for both undergraduate and graduate-level research projects aimed at exploring these concepts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.